Oxfenicine

Vue d'ensemble

Description

Méthodes De Préparation

L'oxfénicine peut être synthétisée par diverses méthodes. Une voie de synthèse courante implique l'utilisation de la L-phénylglycine comme matière de départ. La réaction implique généralement l'hydroxylation de la L-phénylglycine pour produire de l'oxfénicine. Les conditions réactionnelles comprennent souvent l'utilisation de catalyseurs et de solvants spécifiques pour faciliter le processus d'hydroxylation . Les méthodes de production industrielle peuvent impliquer l'optimisation de ces conditions réactionnelles pour obtenir des rendements et une pureté plus élevés du produit final .

Analyse Des Réactions Chimiques

L'oxfénicine subit plusieurs types de réactions chimiques, notamment :

Oxydation : L'oxfénicine peut être oxydée pour former du 4-hydroxyphénylglyoxylate, qui est sa forme active.

Réduction : Les réactions de réduction peuvent convertir l'oxfénicine en sa forme d'origine à partir de son état oxydé.

Substitution : Des réactions de substitution peuvent se produire au niveau des groupes amino ou hydroxyle, conduisant à la formation de divers dérivés.

Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène et les agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

L'oxfénicine a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Elle est utilisée comme réactif dans diverses réactions chimiques et processus de synthèse.

Industrie : L'oxfénicine est utilisée dans le développement de produits pharmaceutiques et autres produits chimiques.

Mécanisme d'action

L'oxfénicine exerce ses effets en inhibant la carnitine palmitoyltransférase-1 (CPT-1), une enzyme impliquée dans le métabolisme des acides gras . En inhibant la CPT-1, l'oxfénicine empêche la formation d'acylcarnitine, ce qui réduit l'oxydation des acides gras. Ce mécanisme est particulièrement efficace dans les tissus qui expriment l'isoforme CPT-1b, comme le cœur . L'inhibition de l'oxydation des acides gras par l'oxfénicine conduit à un déplacement du métabolisme énergétique vers l'oxydation du glucose, ce qui peut être bénéfique dans certaines conditions métaboliques .

Applications De Recherche Scientifique

Cardiovascular Diseases

Oxfenicine has been studied for its potential benefits in treating various cardiovascular conditions:

- Ischemic Heart Disease : Clinical trials suggest that partial inhibition of fatty acid oxidation with this compound can reduce lactate production and improve myocardial efficiency during demand-induced ischemia. Studies have shown that this compound-treated subjects exhibited a significant increase in glucose oxidation rates and improved regional myocardial power indices compared to controls .

- Heart Failure : In dog models of ischemic heart failure, this compound treatment has been shown to slow the progression of heart failure, reduce left ventricular remodeling, and prevent adverse changes in cardiac protein phenotype .

Metabolic Disorders

This compound's role extends into metabolic research, particularly concerning obesity and insulin sensitivity:

- Insulin Sensitivity : In studies involving high-fat diet-fed rats, this compound administration resulted in reduced body weight and adiposity while improving insulin sensitivity without affecting food intake or energy expenditure .

- Fatty Acid Metabolism : By inhibiting fatty acid oxidation, this compound promotes carbohydrate utilization, which can be advantageous for patients with metabolic syndrome or diabetes .

In Vivo Studies

A series of studies have evaluated the effects of this compound on various animal models:

- Rats : In a controlled study, male Sprague-Dawley rats treated with this compound showed a significant reduction in whole-body fat oxidation and adiposity after 8 weeks of dietary intervention . The treatment led to a 10% reduction in final body weight among high-fat diet-fed animals.

- Diabetic Models : Research comparing this compound with acetyl-l-carnitine in diabetic rats indicated that both compounds improved cardiac function; however, only acetyl-l-carnitine significantly reduced oxidative stress markers .

Mechanistic Insights

Research indicates that this compound may induce mitochondrial dysfunction by uncoupling oxidative phosphorylation and inhibiting key mitochondrial enzymes . This effect could explain the observed increase in circulating free fatty acids and altered energy substrate utilization.

Data Tables

Mécanisme D'action

Oxfenicine exerts its effects by inhibiting carnitine palmitoyltransferase-1 (CPT-1), an enzyme involved in the metabolism of fatty acids . By inhibiting CPT-1, this compound prevents the formation of acylcarnitine, which in turn reduces fatty acid oxidation. This mechanism is particularly effective in tissues that express the CPT-1b isoform, such as the heart . The inhibition of fatty acid oxidation by this compound leads to a shift in energy metabolism towards glucose oxidation, which can be beneficial in certain metabolic conditions .

Comparaison Avec Des Composés Similaires

L'oxfénicine est unique dans son inhibition spécifique de la CPT-1b, ce qui la distingue d'autres composés similaires. Parmi les composés similaires, on peut citer :

Perhexiline : Un composé qui inhibe également la CPT-1 mais possède des propriétés pharmacocinétiques et une spécificité tissulaire différentes.

Comparée à ces composés, l'inhibition sélective de la CPT-1b par l'oxfénicine la rend particulièrement utile pour cibler le métabolisme des acides gras dans le cœur .

Activité Biologique

Oxfenicine, a selective inhibitor of carnitine palmitoyltransferase 1b (CPT-1b), has garnered attention for its biological activity, particularly in the context of fatty acid metabolism and insulin sensitivity. This article explores the compound's mechanisms of action, effects on metabolic processes, and relevant research findings.

This compound is transaminated in the body to its active form, 4-hydroxyphenylglyoxylate (4-HPG), which competitively inhibits CPT-1b. This inhibition prevents the formation of acylcarnitines, thereby reducing fatty acid oxidation in tissues where CPT-1b is predominantly expressed, such as skeletal muscle, heart, and adipose tissues . The tissue-specific effects are significant; for instance, this compound effectively inhibits fatty acid oxidation in the heart but not in the liver, attributed to differences in transaminase activity and enzyme sensitivity .

Insulin Sensitivity and Fat Oxidation

Research indicates that this compound administration leads to improved insulin sensitivity while suppressing whole-body fat oxidation. In studies involving high-fat diet-fed rats, this compound treatment resulted in reductions in body weight and adiposity without affecting food intake or energy expenditure . The compound appears to shift metabolic reliance from fatty acids to carbohydrates, particularly during periods of increased activity .

Case Studies and Research Findings

- Study on High-Fat Diet Rats : A study demonstrated that male Sprague-Dawley rats treated with this compound showed significant improvements in glucose tolerance and insulin sensitivity after 14 days of administration. The area under the curve for glycemia was reduced compared to control animals .

- Tissue-Specific Inhibition : Another investigation highlighted that this compound's inhibition of fatty acid oxidation was more pronounced in cardiac tissues than in hepatic tissues, with an I50 value (concentration for 50% inhibition) of 11 μM for heart enzymes compared to 510 μM for liver enzymes .

- N-acetylthis compound : Recent research synthesized N-acetylthis compound (NAO) and found it significantly induces mitohormesis—an adaptive response to mild stress that enhances mitochondrial function—suggesting potential therapeutic applications beyond CPT-1b inhibition .

Data Summary

The following table summarizes key findings from various studies on this compound:

Propriétés

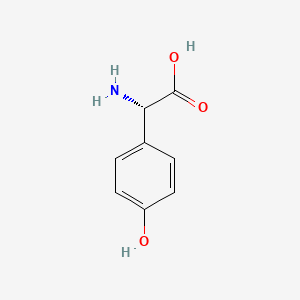

IUPAC Name |

(2S)-2-amino-2-(4-hydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c9-7(8(11)12)5-1-3-6(10)4-2-5/h1-4,7,10H,9H2,(H,11,12)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJCWONGJFPCTTL-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046403 | |

| Record name | Oxfenicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32462-30-9 | |

| Record name | Oxfenicine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32462-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxfenicine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032462309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxfenicine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04291 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzeneacetic acid, .alpha.-amino-4-hydroxy-, (.alpha.S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxfenicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxfenicine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.404 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXFENICINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YH0WH2Z02 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.